2-Azaadamantane hydrochloride
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Overview
Description
2-Azaadamantane hydrochloride is a nitrogen-containing analog of adamantane, where one of the carbon atoms in the adamantane structure is replaced by a nitrogen atom. This substitution imparts unique chemical and physical properties to the compound, making it an important scaffold in medicinal chemistry. The hydrochloride salt form enhances its solubility in water, which is beneficial for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azaadamantane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid.
Curtius Rearrangement: This step involves the conversion of the carboxylic acid to an isocyanate intermediate through the Curtius rearrangement.
Intramolecular Attack: The isocyanate intermediate undergoes an intramolecular attack by the carbamate nitrogen, leading to the formation of the azaadamantane ring structure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Azaadamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-azaadamantane N-oxyl derivatives, which are useful as radical catalysts.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The nitrogen atom in the structure can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Sodium tungstate (Na2WO4) and urea hydrogen peroxide (UHP) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: 2-Azaadamantane N-oxyl derivatives.
Reduction Products: 2-Azaadamantane amine derivatives.
Substitution Products: Various substituted azaadamantane derivatives.
Scientific Research Applications
2-Azaadamantane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a catalyst in oxidation reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-azaadamantane hydrochloride involves its interaction with molecular targets through its nitrogen atom. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
1-Azaadamantane: Similar structure but with the nitrogen atom in a different position.
3-Azaadamantane: Another isomer with the nitrogen atom in the third position.
2,2,6,6-Tetramethylpiperidine N-oxyl (TEMPO): A related compound used as a radical catalyst.
Uniqueness: 2-Azaadamantane hydrochloride is unique due to its specific nitrogen placement, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-6-2-8-4-7(1)5-9(3-6)10-8;/h6-10H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIULPRXCDAQFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3015-17-6 |
Source
|
Record name | 2-azatricyclo[3.3.1.1,3,7]decane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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